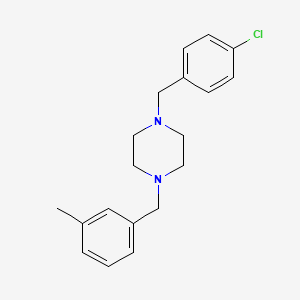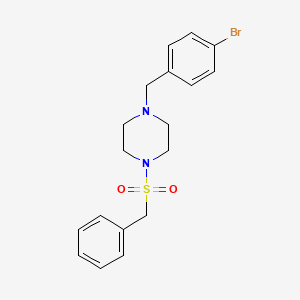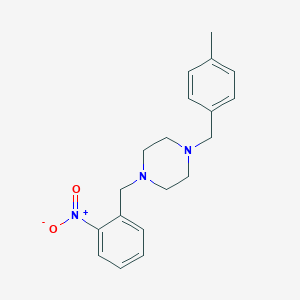
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of two benzyl groups, one substituted with a chlorine atom at the para position and the other with a methyl group at the meta position
Métodos De Preparación
The synthesis of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride and 3-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzyl groups to their corresponding toluene derivatives.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often in the presence of catalysts or under specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles. Its ability to interact with specific molecular targets makes it a candidate for further investigation in medicinal chemistry.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. Researchers use techniques like molecular docking, enzyme assays, and cell-based assays to elucidate the compound’s mechanism of action.
Comparación Con Compuestos Similares
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: Lacks the substituted benzyl groups, making it less versatile in terms of functional group modifications.
1-(4-Methylbenzyl)-4-(3-chlorobenzyl)piperazine: Has the positions of the chlorine and methyl groups reversed, which can lead to different chemical and biological properties.
1-(4-Chlorobenzyl)-4-benzylpiperazine: Contains only one substituted benzyl group, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H23ClN2 |
|---|---|
Peso molecular |
314.9 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23ClN2/c1-16-3-2-4-18(13-16)15-22-11-9-21(10-12-22)14-17-5-7-19(20)8-6-17/h2-8,13H,9-12,14-15H2,1H3 |
Clave InChI |
CXEOXHFRVSMJHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline](/img/structure/B10878298.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10878321.png)
![2-(2-hydroxyphenyl)-12-(2-methoxyphenyl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol](/img/structure/B10878327.png)
![(2,3-Dimethoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10878328.png)
![3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878329.png)
![N-{1-oxo-1-[2-(phenylcarbonyl)hydrazinyl]butan-2-yl}-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B10878336.png)
![1-[(3-Phenoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B10878337.png)
![2-(2,4-Dichlorophenyl)-8,9-dimethyl-7-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10878339.png)
![2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10878346.png)
![7-(2-Furylmethyl)-2-(3-methylphenyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10878348.png)

![4-chloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10878359.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878368.png)
